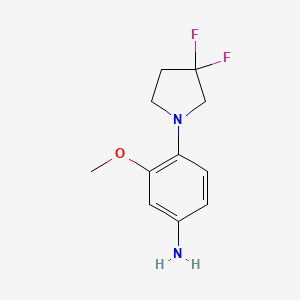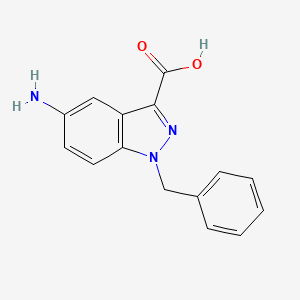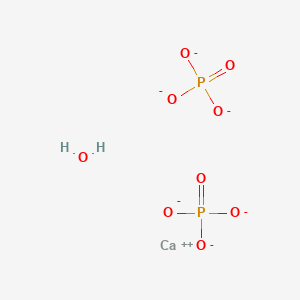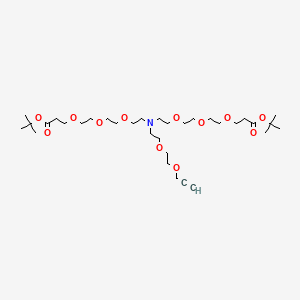
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various chemical reactions. It is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The compound contains an alkyne group, which allows it to participate in click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) typically involves the reaction of a PEG-based precursor with propargyl bromide and t-butyl ester. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and consistency .
化学反応の分析
Types of Reactions
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in the compound reacts with azide-bearing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic or basic conditions to reveal carboxylic acid functionalities.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of alkyne and azide groups.
Acids and Bases: Employed in the hydrolysis of t-butyl ester groups to generate carboxylic acids.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions with azide-bearing molecules.
Carboxylic Acids: Produced upon hydrolysis of the t-butyl ester groups.
科学的研究の応用
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) has a wide range of applications in scientific research:
作用機序
The compound exerts its effects primarily through its alkyne group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms stable triazole linkages, enabling the conjugation of various molecules. This mechanism is crucial for the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the targeted degradation of the protein .
類似化合物との比較
Similar Compounds
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester: Another PEG-based PROTAC linker with similar properties but different protecting groups.
N-(Propargyl-PEG2)-PEG3-t-butyl ester: A branched PEG linker with an alkyne group and a t-butyl ester.
Uniqueness
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) stands out due to its dual PEG chains, which provide enhanced solubility and biocompatibility. The presence of multiple functional groups allows for versatile applications in click chemistry and bio-conjugation .
特性
分子式 |
C33H61NO12 |
|---|---|
分子量 |
663.8 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C33H61NO12/c1-8-14-37-20-23-40-17-11-34(12-18-41-24-28-43-26-21-38-15-9-30(35)45-32(2,3)4)13-19-42-25-29-44-27-22-39-16-10-31(36)46-33(5,6)7/h1H,9-29H2,2-7H3 |
InChIキー |
UMOGPHKYWRLHFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



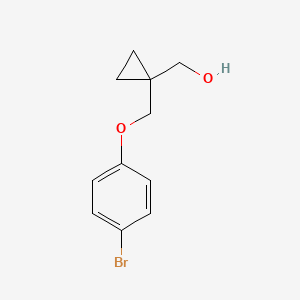
![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)

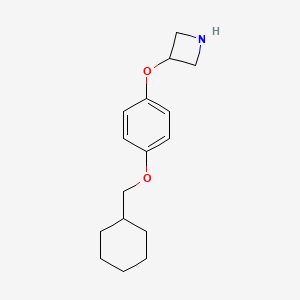
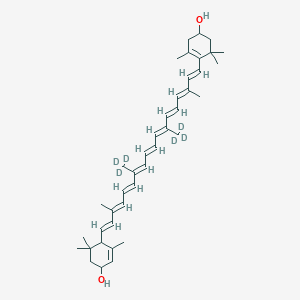
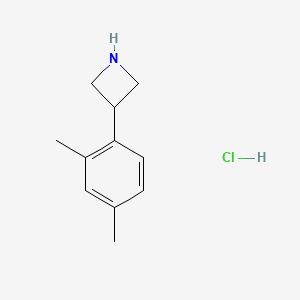
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
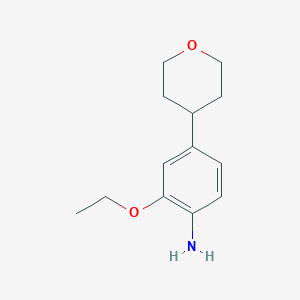
![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
